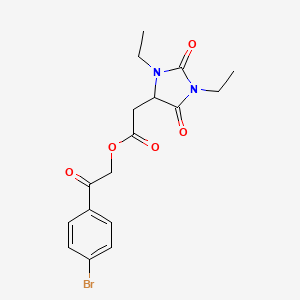![molecular formula C27H21N2P B4305859 3-[(triphenylphosphoranylidene)amino]quinoline](/img/structure/B4305859.png)
3-[(triphenylphosphoranylidene)amino]quinoline
Übersicht
Beschreibung
3-[(triphenylphosphoranylidene)amino]quinoline is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a member of the quinoline family and has a unique molecular structure that makes it an interesting subject for research.
Wirkmechanismus
The mechanism of action of 3-[(triphenylphosphoranylidene)amino]quinoline is not fully understood. However, it is believed that this compound interacts with the energy levels of organic semiconductors, which allows it to act as a hole-transporting material in OLEDs. It has also been suggested that this compound may act as a charge-transfer agent in organic solar cells.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of 3-[(triphenylphosphoranylidene)amino]quinoline. However, studies have shown that this compound is non-toxic and does not have any significant adverse effects on living organisms. This makes it an ideal candidate for use in various scientific research applications.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-[(triphenylphosphoranylidene)amino]quinoline in lab experiments is its unique molecular structure, which makes it an interesting subject for research. Additionally, this compound is relatively easy to synthesize and purify, which makes it a cost-effective option for researchers. However, one of the limitations of using 3-[(triphenylphosphoranylidene)amino]quinoline is its limited solubility in common solvents, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 3-[(triphenylphosphoranylidene)amino]quinoline. One potential direction is to further investigate its use as a hole-transporting material in OLEDs and as a charge-transfer agent in organic solar cells. Another potential direction is to study the potential applications of this compound in the field of organic field-effect transistors. Additionally, further research is needed to fully understand the mechanism of action of 3-[(triphenylphosphoranylidene)amino]quinoline and its potential biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
The unique molecular structure of 3-[(triphenylphosphoranylidene)amino]quinoline makes it a promising candidate for various scientific research applications. One of the most significant applications of this compound is in the field of organic electronics. It has been shown that 3-[(triphenylphosphoranylidene)amino]quinoline can be used as a hole-transporting material in organic light-emitting diodes (OLEDs). This compound has also been studied for its potential use in organic solar cells and field-effect transistors.
Eigenschaften
IUPAC Name |
triphenyl(quinolin-3-ylimino)-λ5-phosphane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21N2P/c1-4-13-24(14-5-1)30(25-15-6-2-7-16-25,26-17-8-3-9-18-26)29-23-20-22-12-10-11-19-27(22)28-21-23/h1-21H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSSGQRQPPFJHBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(=NC2=CC3=CC=CC=C3N=C2)(C4=CC=CC=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21N2P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(Triphenyl-lambda~5~-phosphanylidene)amino]quinoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-amino-1-{5-[(2-chlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-4-(3-methoxyphenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B4305783.png)
![2-amino-4-(3-methoxyphenyl)-7,7-dimethyl-5-oxo-1-(5-{[3-(trifluoromethyl)benzyl]thio}-1,3,4-thiadiazol-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B4305787.png)
![2-amino-4-(2,3-dimethoxyphenyl)-7,7-dimethyl-1-{5-[(4-methylbenzyl)thio]-1,3,4-thiadiazol-2-yl}-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B4305792.png)
![2-amino-1-{5-[(2-chlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-7,7-dimethyl-5-oxo-4-pyridin-3-yl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B4305798.png)
![2-amino-1-{5-[(4-chlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-4-(2,5-dimethoxyphenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B4305800.png)
![2-amino-7,7-dimethyl-5-oxo-4-pyridin-3-yl-1-(5-{[3-(trifluoromethyl)benzyl]thio}-1,3,4-thiadiazol-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B4305808.png)
![2-amino-1-{5-[(2-chlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-7,7-dimethyl-5-oxo-4-(3-thienyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B4305815.png)
![methyl 2-({[4-(4-hydroxy-3-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinolin-3-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4305824.png)
![S-benzyl-N-[4-(3-hydroxy-3-methylbut-1-yn-1-yl)benzoyl]cysteine](/img/structure/B4305830.png)
![methyl 2-{[(2-methyl-5-oxo-4,7-diphenyl-1,4,5,6,7,8-hexahydroquinolin-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4305835.png)
![methyl 2-({[4-(3-chlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinolin-3-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4305839.png)

![N-{[5-(3-hydroxy-3-methylbut-1-yn-1-yl)-2-thienyl]carbonyl}methionine](/img/structure/B4305855.png)
![6-[(triphenylphosphoranylidene)amino]tetrazolo[5,1-a]phthalazine](/img/structure/B4305877.png)